molecular formula C24H36ClF3N2O2 B2437853 1-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-3-((1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217691-90-1

1-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-3-((1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

Cat. No.: B2437853
CAS No.: 1217691-90-1
M. Wt: 477.01
InChI Key: RWRPKROYSSIUPF-UHFFFAOYSA-N
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Description

1-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-3-((1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C24H36ClF3N2O2 and its molecular weight is 477.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Novel Derivatives

  • A novel series of compounds with similar structural motifs have been synthesized for the investigation of their pharmacological activities, such as antidepressant and antianxiety properties. These compounds were synthesized using Claisen Schmidt condensation and other chemical reactions, indicating the interest in developing new therapeutic agents based on structural modifications of piperazine derivatives (Kumar et al., 2017).

Antifungal Activity

  • A novel potential antifungal compound was synthesized and characterized, with its physicochemical properties determined for the first time. The study provides insights into the solubility thermodynamics and partitioning processes in biologically relevant solvents, highlighting the importance of understanding the physicochemical properties of new compounds for their potential application as antifungal agents (Volkova et al., 2020).

Antitumor and Antimalarial Activities

  • Research into heterocyclic compounds for their anticancer activities against human bone cancer cell lines and potential antiviral activity through molecular docking has been conducted. This research emphasizes the importance of structural analysis and the synthesis of novel compounds for the development of new therapeutic options (Lv et al., 2019).
  • Additionally, derivatives were synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, demonstrating the potential of structurally related compounds for antimalarial therapy (Mendoza et al., 2011).

Molecular Mechanism Studies

  • Structural analysis and molecular docking have been utilized to understand the binding mechanisms of compounds with specific receptors, such as the α1A-adrenoceptor. Such studies are critical for the rational design of highly selective antagonists, showcasing the compound's potential application in drug discovery (Xu et al., 2016).

Properties

IUPAC Name

1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-3-[(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35F3N2O2.ClH/c1-22(2)18-7-8-23(3,14-18)21(22)31-16-20(30)15-28-9-11-29(12-10-28)19-6-4-5-17(13-19)24(25,26)27;/h4-6,13,18,20-21,30H,7-12,14-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRPKROYSSIUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1OCC(CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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